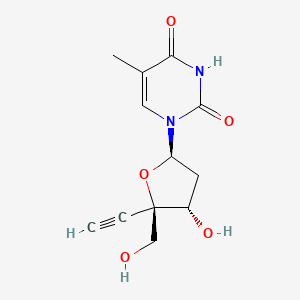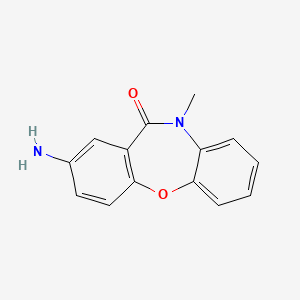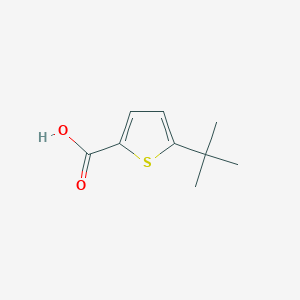
5-Tert-butylthiophene-2-carboxylic acid
Übersicht
Beschreibung
The compound 5-Tert-butylthiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The tert-butyl group attached to the thiophene ring makes it a substituted thiophene, and the carboxylic acid functionality introduces reactive properties that can be utilized in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of substituted thiophenes, such as 5-Tert-butylthiophene-2-carboxylic acid, can be achieved through methods like the Fiesselmann reaction, which involves thiophene ring closure. This approach allows for the preparation of derivatives with various substituents, including long alkyl chains and aryl groups . Additionally, the synthesis of related compounds with tert-butyl groups has been reported, where starting materials like tert-butyl 4-oxopiperidine-1-carboxylate are used in reactions with other reagents such as ethyl cyanomalonate and sulfur to form complex thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques like X-ray crystallography. For instance, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined by X-ray analysis, revealing intramolecular hydrogen bonding . Although this compound is not 5-Tert-butylthiophene-2-carboxylic acid, the analysis techniques and findings provide insight into the structural characteristics that might be expected for similar tert-butyl substituted thiophene compounds.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including formylation, acetylation, and bromination. For example, 2-tert-butyl-5-methylthiophene reacts at the 4-position when subjected to these reactions . The presence of tert-butyl groups can influence the reactivity and the position of substitution in the thiophene ring. Additionally, the synthesis of thiophenecarboxylic acids with α-alkyl radicals can be achieved through iodine and pyridine treatment of corresponding ketones, followed by alkaline hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of tert-butyl groups can affect the compound's solubility, boiling point, and melting point. The presence of a carboxylic acid group also introduces acidity and the potential for salt formation. The substituted thiophenes' reactivity towards electrophiles and nucleophiles can be studied through various reactions, such as the Vilsmeier–Haack reaction, which is used to synthesize related dicarboxylic acids . The thermal properties and stability of these compounds can be characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
- 5-Tert-butylthiophene-2-carboxylic acid has been used in the synthesis of various thiophene derivatives. Gol'dfarb and Konstantinov (1958) demonstrated the preparation of thiophenecarboxylic acids containing α-alkyl radicals, including 5-tert-butyl-2-methyl-3-thiophenecarboxylic acid and 2,5-di-tert-butyl-3-thiophenecarboxylic acid, which play a significant role in chemical synthesis and structural analysis (Y. Gol'dfarb & P. A. Konstantinov, 1958).
Biosensor Development
- Hu, Xia, and Elioff (2016) explored the use of a terthiophene carboxylic derivative, related to 5-Tert-butylthiophene-2-carboxylic acid, as a fluorescent biosensor for protein detection, highlighting its potential in bioanalytical applications (Jingqiu Hu, Bing Xia, & Michael S. Elioff, 2016).
Organic Chemistry and Material Science
- The compound has been a subject of study in organic chemistry, especially in the context of oxidation and metalation reactions, which are fundamental to material science and organic synthesis. Research by Nakayama & Sugihara (1991) and Graham & Scholz (1991) provides insights into the oxidation and utility of dianions derived from thiophene compounds (J. Nakayama & Y. Sugihara, 1991) (S. Graham & T. Scholz, 1991).
Photovoltaic Cell Applications
- Yoon et al. (2011) conducted research on conductive polymer precursors, including terthiophene-3′-carboxylic acid, a structurally similar compound to 5-Tert-butylthiophene-2-carboxylic acid, for photovoltaic cells. This highlights the application in renewable energy technologies (Janghee Yoon et al., 2011).
Pharmaceutical and Medicinal Chemistry
- Li and Casida (1994) explored derivatives of tert-butylthiophene in their studies on chloride channel blockers, indicating its relevance in pharmaceutical and medicinal chemistry (Q. X. Li & J. Casida, 1994).
Synthesis of Functionalized Polymers
- The synthesis and characterization of polymers derived from thiophene-based carboxylic acids, including those related to 5-Tert-butylthiophene-2-carboxylic acid, have been a subject of research, demonstrating its application in polymer science. This is evident in studies by Lee, Shim, and Shin (2002) (Tae-Young Lee, Y. Shim, & S. Shin, 2002).
Safety And Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . There are several precautionary statements associated with this compound, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Eigenschaften
IUPAC Name |
5-tert-butylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDXNKJQTLSJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332503 | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butylthiophene-2-carboxylic acid | |
CAS RN |
29212-25-7, 478022-18-3 | |
| Record name | 5-(1,1-Dimethylethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 478022-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


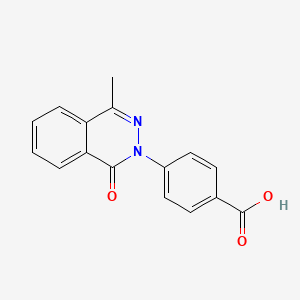



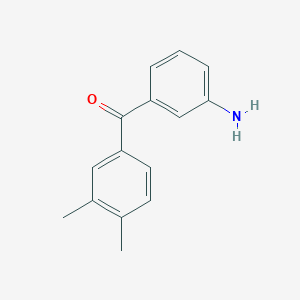
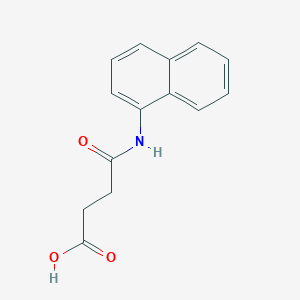
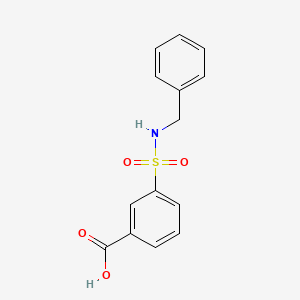
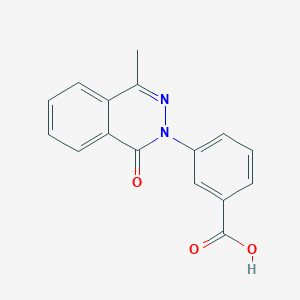
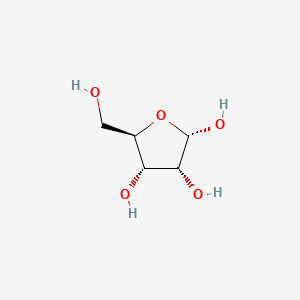
![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)

